molecular formula C14H8ClF3O2 B567614 4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261964-03-7

4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B567614
CAS No.: 1261964-03-7
M. Wt: 300.661
InChI Key: RBRCLVVUOBMDBO-UHFFFAOYSA-N
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Description

4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method includes the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with bacterial cell membranes or enzymes, disrupting their function and leading to antibacterial effects. The molecular targets and pathways involved can vary but often include inhibition of key enzymes or interference with cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

  • 4’-Fluoro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Bromo-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

What sets 4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid apart is the combination of the chloro and trifluoromethyl groups, which impart unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRCLVVUOBMDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689584
Record name 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-03-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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